(R)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid typically involves the use of starting materials such as dihydrofuran derivatives. One common method includes the oxidation of dihydrofuran derivatives using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic processes using metal catalysts can be employed to enhance the yield and purity of the product. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-2-oxotetrahydrofuran: Similar structure but with a different position of the carbonyl group.
Uniqueness: ®-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H6O5 |
---|---|
Molecular Weight |
146.10 g/mol |
IUPAC Name |
(3R)-3-hydroxy-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-5(9,2-10-3)4(7)8/h9H,1-2H2,(H,7,8)/t5-/m1/s1 |
InChI Key |
VCYINFNRMDFDMP-RXMQYKEDSA-N |
Isomeric SMILES |
C1C(=O)OC[C@]1(C(=O)O)O |
Canonical SMILES |
C1C(=O)OCC1(C(=O)O)O |
Origin of Product |
United States |
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